molecular formula C13H12ClNO2 B2381176 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid CAS No. 50639-66-2

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Cat. No.: B2381176
CAS No.: 50639-66-2
M. Wt: 249.69
InChI Key: KBAOXJSNMBNBHM-UHFFFAOYSA-N
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Description

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is a member of the carbazole family, characterized by a chlorine atom at the 6th position and a carboxylic acid group at the 1st position of the tetrahydrocarbazole ring. This compound has a molecular formula of C13H12ClNO2 and a molecular weight of 249.7 g/mol .

Preparation Methods

The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid typically involves the reaction of carbazole derivatives with chlorinating agents. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds to 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(16)17)12(8)15-11/h4-6,9,15H,1-3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAOXJSNMBNBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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